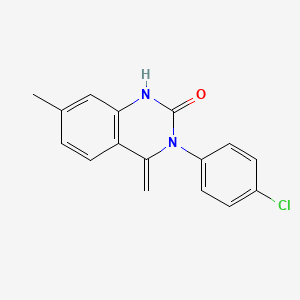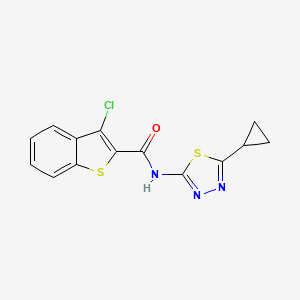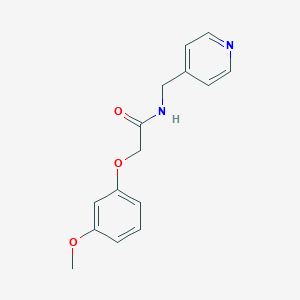
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a potential performance-enhancing drug that has gained popularity among athletes and bodybuilders due to its ability to increase endurance and fat metabolism.
作用機序
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone acts as a PPARδ agonist, which activates the PPARδ receptor. PPARδ is a nuclear receptor that regulates various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and improves lipid metabolism, leading to increased endurance and fat loss. It also improves insulin sensitivity, which is beneficial for individuals with diabetes or metabolic disorders. Additionally, it reduces inflammation, which may have a protective effect against cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in lab experiments include its ability to improve endurance and fat metabolism, which can be useful for studying the effects of exercise and metabolic disorders. Its ability to reduce inflammation may also be beneficial for studying the mechanisms of cardiovascular diseases. However, its potential performance-enhancing effects may limit its use in some studies.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One direction is to investigate its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to study its effects on cardiovascular diseases and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 4-chlorobenzaldehyde with methyl anthranilate in the presence of sodium methoxide to form 4-(4-chlorophenyl)-2-methylquinazoline-3-carboxylic acid methyl ester. The methyl ester is then converted to the corresponding acid by hydrolysis with sodium hydroxide. The acid is further converted to the acid chloride by reaction with thionyl chloride, followed by reaction with methylamine to form 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone.
科学的研究の応用
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. It has also been investigated for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
特性
IUPAC Name |
3-(4-chlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-8-14-11(2)19(16(20)18-15(14)9-10)13-6-4-12(17)5-7-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPGVZSOMQUVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-methyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)
![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)

![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
